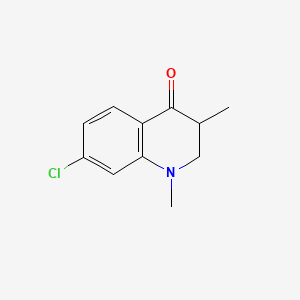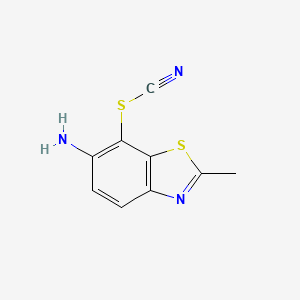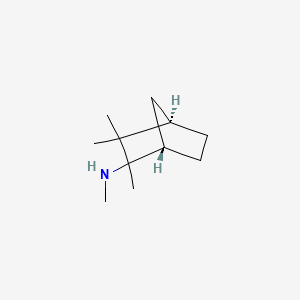
Mecamylamine base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecamylamine is a secondary aliphatic amine and a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s as an antihypertensive drug. The compound is known for its ability to cross the blood-brain barrier, making it effective in treating various central nervous system disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mecamylamine can be synthesized through several methods, one of which involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-amine with formaldehyde and hydrogen cyanide. This reaction forms the intermediate 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, which is then reduced to mecamylamine using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of mecamylamine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Mecamylamine undergoes various chemical reactions, including:
Oxidation: Mecamylamine can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine form using hydrogenation techniques.
Substitution: Mecamylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of mecamylamine.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Mecamylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for studying nicotinic acetylcholine receptor antagonists.
Biology: Employed in studies investigating the role of nicotinic receptors in various biological processes.
Medicine: Used in research on hypertension, nicotine addiction, Tourette syndrome, and major depressive disorder. .
Industry: Utilized in the development of new pharmaceuticals targeting nicotinic receptors.
Wirkmechanismus
Mecamylamine acts by blocking nicotinic acetylcholine receptors, preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in reduced sympathetic tone, vasodilation, and decreased cardiac output, leading to its antihypertensive effects. The compound’s ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, making it useful in treating various neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Hexamethonium: Another ganglionic blocker used for hypertension but less effective in crossing the blood-brain barrier.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Nicotine: An agonist of nicotinic acetylcholine receptors, contrasting with mecamylamine’s antagonistic properties
Uniqueness of Mecamylamine: Mecamylamine’s ability to cross the blood-brain barrier and its non-selective antagonism of nicotinic receptors make it unique among ganglionic blockers. This property allows it to be used in a broader range of therapeutic applications, particularly in central nervous system disorders .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11?/m1/s1 |
InChI-Schlüssel |
IMYZQPCYWPFTAG-VFXVZZSQSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


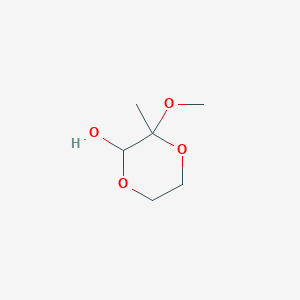

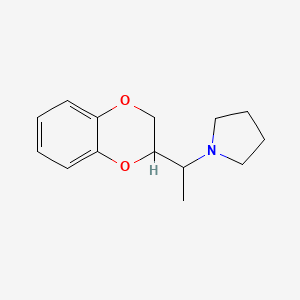
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
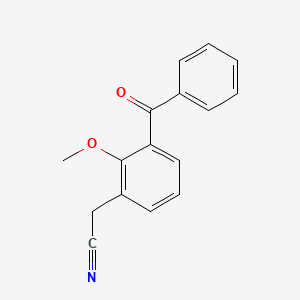
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
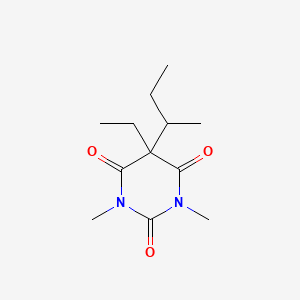


![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
